molecular formula C16H29BN2O4 B1310681 1-(3,3-Diethoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole CAS No. 847818-78-4

1-(3,3-Diethoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole

Cat. No. B1310681
M. Wt: 324.2 g/mol
InChI Key: RQETUILOMRMBEL-UHFFFAOYSA-N
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Description

The compound "1-(3,3-Diethoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole" is a pyrazole derivative that is of interest due to its potential applications in various fields of chemistry and biology. Pyrazole derivatives are known for their diverse biological activities and their utility in medicinal chemistry as pharmacophores. The presence of a 1,3,2-dioxaborolane moiety suggests potential utility in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules .

Synthesis Analysis

The synthesis of pyrazole derivatives can involve sequential functionalization, as seen in the preparation of 3,5-diarylated and 3,4,5-triarylated pyrazole 1-oxides through regioselective metalation and palladium(0)-catalyzed cross-coupling . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies may be employed, utilizing metalation and cross-coupling techniques to introduce the 1,3,2-dioxaborolane moiety into the pyrazole framework.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques such as FT-IR, NMR, and MS, as well as X-ray diffraction for crystal structure determination . Density functional theory (DFT) calculations can further confirm the molecular structure and provide insights into the electronic properties of the compound .

Chemical Reactions Analysis

Pyrazole derivatives can participate in a variety of chemical reactions. The presence of a dioxaborolane moiety in the compound suggests its potential use in Suzuki-Miyaura cross-coupling reactions, which are widely used for creating carbon-carbon bonds in the synthesis of pharmaceuticals and organic materials . Additionally, pyrazole derivatives can be functionalized through reactions with electrophiles, as indicated by the sequential metalation/functionalization strategies .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be quite diverse, depending on the substituents attached to the core pyrazole ring. The compound likely possesses unique properties due to the presence of both diethoxypropyl and dioxaborolane groups. Theoretical calculations such as DFT can provide information on the optimized geometry, electronic properties, and hyperpolarizability of the compound . Molecular docking studies can also predict the interaction of the compound with biological targets, which is crucial for drug design .

Scientific Research Applications

Synthesis and Characterization

Compounds featuring the tetramethyl-1,3,2-dioxaborolan-2-yl group, such as 1-(3,3-Diethoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole, have been extensively studied for their synthesis and structural characterization. For example, the synthesis of similar compounds and their characterization through techniques like FT-IR, NMR spectroscopy, mass spectrometry, and X-ray diffraction has been documented. These compounds are often intermediates in organic synthesis, highlighting their significance in creating more complex molecules (Liao, Liu, Wang, & Zhou, 2022).

Applications in Material Science

Research has also extended to the applications of these compounds in material science, particularly in the synthesis of conjugated polymers. These polymers exhibit properties suitable for optoelectronic applications, such as luminescence and semiconducting behavior. For instance, the preparation of highly luminescent conjugated polymers using compounds with the tetramethyl-1,3,2-dioxaborolan-2-yl group demonstrates their utility in developing new materials with potential applications in electronics and photonics (Zhu, Rabindranath, Beyerlein, & Tieke, 2007).

Advancements in Synthetic Chemistry

Moreover, these compounds play a crucial role in advancing synthetic chemistry methodologies, including the development of novel synthesis routes. This includes microwave-assisted synthesis techniques that streamline the production of heteroaryl-linked compounds, showcasing the versatility and efficiency improvements in chemical synthesis processes (Rheault, Donaldson, & Cheung, 2009).

properties

IUPAC Name

1-(3,3-diethoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29BN2O4/c1-7-20-14(21-8-2)10-12-19-13(9-11-18-19)17-22-15(3,4)16(5,6)23-17/h9,11,14H,7-8,10,12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQETUILOMRMBEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2CCC(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459617
Record name 1-(3,3-DIETHOXYPROPYL)-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,3-Diethoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole

CAS RN

847818-78-4
Record name 1-(3,3-Diethoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847818-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,3-DIETHOXYPROPYL)-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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